2-Bromo-4-fluoro-5-nitroaniline
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Overview
Description
Synthesis Analysis
The synthesis of halogenated nitroaniline derivatives is a topic of interest due to their applications in various fields, including the synthesis of dyes and biologically active compounds. For instance, the green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium is an example of an environmentally friendly approach to synthesizing such compounds . Similarly, the synthesis of 2-Bromo-6-Fluorotoluene from 2-Amino-6-nitrotoluene through a series of reactions including diazonium salt substitution, reduction, and Schiemann reaction, indicates a method that could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of halogenated nitroaniline compounds can be complex, as seen in the study of a Schiff-base molecule, where spectroscopic and electronic properties were investigated using both experimental and theoretical methods . The crystal structure of a complex containing 2-methyl-4-nitroaniline also provides insights into how nitroaniline molecules can interact with other molecular entities .
Chemical Reactions Analysis
The chemical reactivity of halogenated nitroanilines can be inferred from studies on similar compounds. For example, the nitrosation of 2-aryl-1-bromo-1-fluorocyclopropanes with nitrosonium tetrafluoroborate leading to the synthesis of isoxazolines demonstrates the potential for halogenated nitroanilines to participate in the formation of heterocyclic compounds . Additionally, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from 4-bromo-2-fluoroaniline through a multi-step process including nitration, chlorination, and condensation, shows the versatility of halogenated anilines in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitroanilines can be quite diverse. The synthesis and characterization of a Schiff base compound through a green grinding method, which showed considerable urease inhibitory activity, suggests that halogenated nitroanilines could have significant biological activities . The practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the importance of these compounds in pharmaceutical applications .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
It’s known that nitroanilines, in general, can interact with various biological targets, including enzymes and receptors, due to their aromatic ring structure and functional groups .
Mode of Action
The compound’s synthesis involves a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . This suggests that the compound might interact with its targets through similar chemical reactions, causing changes in the target’s structure and function .
Biochemical Pathways
Nitroanilines can potentially affect various biochemical pathways due to their ability to form covalent bonds with biological molecules .
Pharmacokinetics
The compound’s molecular weight (23501 g/mol ) suggests that it might have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Given its chemical structure, it might cause changes in the structure and function of its targets, leading to alterations in cellular processes .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-fluoro-5-nitroaniline can be influenced by various environmental factors. For instance, the compound’s synthesis involves reactions at specific temperatures , suggesting that temperature might affect its stability and activity. Moreover, the compound is soluble in alcohol and chlorinated solvents but insoluble in water , which could influence its distribution and bioavailability in different environments.
Biochemical Analysis
Biochemical Properties
2-Bromo-4-fluoro-5-nitroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
This compound has been observed to have various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. It also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. It can also interact with DNA and RNA, affecting gene expression and protein synthesis. The binding interactions of this compound with biomolecules are primarily mediated by hydrogen bonds and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can cause oxidative stress and inflammation in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. The interaction of this compound with cofactors such as NADPH is essential for its metabolic conversion. This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active and passive transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The activity and function of this compound can be influenced by its subcellular localization, as it interacts with different biomolecules in these compartments .
properties
IUPAC Name |
2-bromo-4-fluoro-5-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVOIJABNHHFIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591664 |
Source
|
Record name | 2-Bromo-4-fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
346433-97-4 |
Source
|
Record name | 2-Bromo-4-fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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